2-(1,4-Oxazepan-4-yl)benzaldehyde
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Overview
Description
2-(1,4-Oxazepan-4-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It features a benzaldehyde moiety attached to a 1,4-oxazepane ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Oxazepan-4-yl)benzaldehyde typically involves the reaction of benzaldehyde with 1,4-oxazepane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent at controlled temperatures to optimize the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Oxazepan-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1,4-Oxazepan-4-yl)benzoic acid.
Reduction: Formation of 2-(1,4-Oxazepan-4-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1,4-Oxazepan-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,4-Oxazepan-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 1,4-oxazepane ring may also interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler structure lacking the 1,4-oxazepane ring.
2-(Tetrahydro-1,4-oxazepin-4(5H)-yl)benzaldehyde: A closely related compound with a similar structure.
Uniqueness
2-(1,4-Oxazepan-4-yl)benzaldehyde is unique due to the presence of the 1,4-oxazepane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(1,4-oxazepan-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-10-11-4-1-2-5-12(11)13-6-3-8-15-9-7-13/h1-2,4-5,10H,3,6-9H2 |
InChI Key |
BRQWTMCZVRQCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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